(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride
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Description
(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O2 and its molecular weight is 180.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthon for Medicinal Chemistry Applications : (2S,4S)-4-methoxypyrrolidine derivatives are valuable in medicinal chemistry, especially as synthons for dipeptidyl peptidase IV inhibitors. N-Protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, related to the compound , have been synthesized with high yield through a stereospecific double fluorination process, demonstrating their utility in creating various medicinal intermediates including carboxamides and esters, providing a foundation for developing therapeutics with fewer synthetic steps (Singh & Umemoto, 2011).
Synthesis of Benzamides and Their Neuroleptic Activity : A study exploring the synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide and its optical isomers revealed significant findings. The most potent of these isomers demonstrated a relatively potent affinity for 5-hydroxytryptamine 4 (5-HT4) receptors, suggesting its relevance in the development of drugs targeting these receptors (Yanagi et al., 1999).
Chemical Synthesis and Reactivity
Chelation Chemistry : The chelation properties of 4-hydroxypyrrolidine-2-carboxylic acid derivatives bound to metal ions like cobalt(III) have been investigated. Such studies have elucidated the reactivity of these complexes towards different reagents, demonstrating their potential in the synthesis of various chemically interesting compounds (Hammershøi et al., 1991).
Synthesis of N-Methoxy-N-Methylamides : The transformation of carboxylic acids into N-methoxy-N-methylamides showcases the versatility of compounds like (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride in chemical synthesis. This process involves the use of reagents like N,O-dimethylhydroxylamine hydrochloride, highlighting the compound's role in facilitating the creation of N-methoxy-N-methylamides, which are useful in various chemical and pharmacological applications (Kim et al., 2003).
Properties
IUPAC Name |
(2S,4S)-4-methoxypyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-4-2-5(6(7)9)8-3-4;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYDJDNKKYDCSY-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.